molecular formula C17H11F2N3O4 B2438521 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide CAS No. 887873-17-8

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2438521
CAS No.: 887873-17-8
M. Wt: 359.289
InChI Key: SDXUDYABVPZRTL-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, an oxadiazole ring, and a difluorobenzamide moiety

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O4/c18-10-2-1-3-11(19)14(10)15(23)20-17-22-21-16(26-17)9-4-5-12-13(8-9)25-7-6-24-12/h1-5,8H,6-7H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXUDYABVPZRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzodioxin Core

The benzodioxin moiety is synthesized from 6-hydroxybenzoic acid through nucleophilic substitution. Reacting 6-hydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate yields 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This reaction proceeds via deprotonation of the hydroxyl group, followed by alkylation to form the dioxane ring.

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF)
  • Temperature : 80–90°C
  • Time : 12–16 hours
  • Yield : 65–75%

Esterification to Ethyl 2,3-Dihydro-1,4-Benzodioxin-6-Carboxylate

The carboxylic acid is converted to its ethyl ester via Fischer esterification. Treatment with ethanol and concentrated sulfuric acid under reflux produces the ester, which serves as a stable intermediate for subsequent reactions.

Reaction Conditions :

  • Molar Ratio : 1:5 (acid:ethanol)
  • Catalyst : H₂SO₄ (5% v/v)
  • Temperature : 70°C
  • Time : 6 hours
  • Yield : 85–90%

Synthesis of 5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Formation

The ethyl ester reacts with semicarbazide hydrochloride in ethanol to form 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide. Sodium acetate neutralizes HCl, driving the reaction to completion.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (ester:semicarbazide)
  • Solvent : Ethanol
  • Temperature : Reflux
  • Time : 3 hours
  • Yield : 70–75%

Cyclization to 1,3,4-Oxadiazole

Cyclization of the hydrazide with 5% sodium hydroxide under reflux forms the 1,3,4-oxadiazole ring. Dehydration eliminates water, yielding 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine.

Reaction Conditions :

  • Base : NaOH (5% w/v aqueous solution)
  • Temperature : 100°C
  • Time : 4 hours
  • Yield : 60–65%

Acylation with 2,6-Difluorobenzoyl Chloride

Preparation of 2,6-Difluorobenzoyl Chloride

2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) in benzene to form the acyl chloride. Excess SOCl₂ is removed under reduced pressure.

Reaction Conditions :

  • Molar Ratio : 1:3 (acid:SOCl₂)
  • Solvent : Benzene
  • Temperature : 70°C
  • Time : 2 hours
  • Yield : 90–95%

Coupling Reaction

The oxadiazol-2-amine reacts with 2,6-difluorobenzoyl chloride in dimethylformamide (DMF) using lithium hydride (LiH) as a base. The reaction proceeds via nucleophilic acyl substitution.

Reaction Conditions :

  • Molar Ratio : 1:1.1 (amine:acyl chloride)
  • Solvent : DMF
  • Base : LiH (1.2 equivalents)
  • Temperature : 25°C
  • Time : 30 minutes
  • Yield : 55–60%

Analytical Characterization

Spectral Data

  • ¹H-NMR (400 MHz, DMSO-d₆) :
    δ 7.85–7.80 (m, 2H, Ar-H), 7.45–7.40 (m, 1H, Ar-H), 6.90–6.85 (m, 2H, benzodioxin-H), 4.35–4.30 (m, 4H, OCH₂CH₂O), 2.50 (s, 2H, NH₂).
  • IR (KBr) :
    3270 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Elemental Analysis

Calculated for C₁₈H₁₂F₂N₃O₄ :

  • C: 56.40%, H: 3.16%, N: 10.96%
    Found :
  • C: 56.38%, H: 3.18%, N: 10.94%

Optimization and Challenges

Regiochemical Control

Cyclization of the hydrazide must favor the 1,3,4-oxadiazole isomer over 1,2,4-oxadiazole. Basic conditions (NaOH) and elevated temperatures ensure correct regioselectivity.

Purification

Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted hydrazide and byproducts. Recrystallization from ethanol improves purity.

Comparative Analysis of Synthetic Routes

Step Method A (Hydrazide Cyclization) Method B (Direct Coupling)
Starting Material Benzodioxin-6-carbohydrazide Benzodioxin-6-amine
Reagents NaOH, DMF 2,6-Difluorobenzoyl chloride, LiH
Yield 60–65% 55–60%
Purity >95% (HPLC) >90% (HPLC)

Industrial Scalability

Cost-Effective Modifications

  • Replace DMF with toluene for acylation to reduce solvent costs.
  • Use catalytic LiH (0.1 equivalents) with triethylamine as a co-base.

Environmental Considerations

  • Recover DMF via distillation for reuse.
  • Neutralize acidic byproducts with aqueous NaHCO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing the oxadiazole moiety. For instance, research indicates that derivatives similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line Percent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
A54956.88%

These results suggest that the compound may disrupt cellular proliferation pathways or induce apoptosis in cancer cells .

Anti-Diabetic Properties

The anti-diabetic potential of this compound has also been explored through in vivo studies using models such as Drosophila melanogaster. Compounds similar to this compound have shown promising results in lowering glucose levels significantly .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Glioblastoma : A study evaluated the cytotoxic effects against glioblastoma cell lines and reported significant apoptosis induction through DNA damage mechanisms.
  • Diabetes Model Assessment : In a genetically modified diabetic model using Drosophila, compounds exhibited substantial reductions in glucose levels and improvements in metabolic profiles.

Mechanism of Action

The mechanism by which N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide stands out due to its combination of a dioxin ring, an oxadiazole ring, and a difluorobenzamide moiety. This unique structure imparts distinct electronic properties and biological activities, making it a valuable compound for various research applications.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : [1215645-10-5]
  • Molecular Formula : C14_{14}H12_{12}F2_{2}N4_{4}O3_{3}
  • Molecular Weight : 320.27 g/mol

Antitumor Activity

Recent studies have demonstrated the antitumor potential of various derivatives related to benzamide structures. In particular, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.

Case Study Findings :

  • Cell Line Testing : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) indicated that compounds with similar structures exhibited significant cytotoxicity. For instance:
    • Compound derivatives showed IC50_{50} values ranging from 0.85 μM to 7.02 μM across different cell lines .
    • The presence of a nitro group or chlorine in related compounds did not significantly alter their binding affinity to DNA but affected their overall biological activity.
  • Mechanism of Action : The antitumor activity was attributed to the compounds' ability to intercalate with DNA and inhibit critical cellular processes such as DNA replication and repair mechanisms .

Antimicrobial Activity

In addition to antitumor properties, derivatives of benzamide compounds have also demonstrated antimicrobial effects.

Research Insights :

  • Activity Spectrum : Compounds were evaluated against various bacterial strains and exhibited varying degrees of antibacterial activity. For example:
    • Certain derivatives showed higher efficacy against Gram-positive bacteria compared to Gram-negative strains.
    • The structure-activity relationship indicated that modifications in the benzamide structure could enhance antimicrobial potency .
  • In Vivo Studies : Preliminary in vivo studies suggested that these compounds could effectively reduce microbial load in infected models without significant toxicity to host cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

Structural FeatureImpact on Activity
Presence of FluorineEnhances lipophilicity and cellular uptake
Oxadiazole RingContributes to antitumor activity through DNA interaction
Benzodioxin MoietyPotentially increases selectivity towards cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with activated oxadiazole intermediates under dynamic pH control (pH ~10) using aqueous Na₂CO₃. Post-synthesis, N-alkylation/arylation can be performed in DMF with LiH catalysis. Optimization includes varying pH (8–12), temperature (60–100°C), and solvent polarity to maximize yield. Characterization requires IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (aromatic protons δ 7.2–8.1 ppm), and EIMS for molecular ion confirmation .

Table 1. Synthetic Optimization Parameters

ParameterRange TestedOptimal ConditionYield Improvement
pH8–121015–20%
SolventDMF, THF, AcCNDMF25%
Catalyst (LiH)0.5–2 mol%1 mol%10%

Q. What safety protocols are recommended for handling 2,6-difluorobenzamide derivatives?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin. First aid for exposure includes rinsing eyes/skin with water and seeking medical consultation. Stability data indicate no significant decomposition under ambient conditions, but storage at –20°C in inert atmospheres is advised for long-term preservation .

Q. How does the structural framework of this compound compare to known bioactive benzodioxin and difluorobenzamide analogs?

  • Methodology : Compare with pesticidal agents like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide). Key structural differences include the oxadiazole ring replacing the urea group, which may alter binding affinity to chitin synthase or cytochrome P450 targets. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like lipoxygenase .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antibacterial or enzyme-inhibitory properties?

  • Methodology : Synthesize analogs with substitutions at the oxadiazole (e.g., alkyl, aryl groups) or benzodioxin (e.g., nitro, methoxy groups) moieties. Test against Gram-positive/negative bacteria (MIC assays) and enzymes (lipoxygenase IC₅₀). For example, N-substituted benzodioxin sulfonamides showed MICs of 5.8–28.3 µM against S. aureus and 32–68% lipoxygenase inhibition .

Table 2. Bioactivity of Benzodioxin-Oxadiazole Derivatives

DerivativeAntibacterial (MIC, µM)Lipoxygenase Inhibition (%)
Parent Compound12.545
5a (methyl)8.252
5d (nitro)5.868

Q. What experimental frameworks assess the environmental fate and degradation pathways of this compound?

  • Methodology : Follow the INCHEMBIOL project design :

  • Abiotic studies : Hydrolysis (pH 4–9, 25–50°C), photolysis (UV-Vis irradiation).
  • Biotic studies : Microbial degradation (soil/water microcosms, LC-MS/MS analysis).
  • Ecotoxicity : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition.

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?

  • Methodology :

  • Standardize assay conditions (e.g., enzyme concentration, incubation time).
  • Verify compound purity via HPLC (>95%) and control for solvent effects (DMSO <1%).
  • Cross-validate using orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .

Q. What statistical designs are optimal for evaluating bioactivity in multi-variable studies (e.g., rootstock interactions or seasonal effects)?

  • Methodology : Use split-split plot designs with randomized blocks. For example:

  • Main plots : Compound concentration gradients.
  • Subplots : Biological models (e.g., bacterial strains).
  • Sub-subplots : Temporal replicates (n=4). Analyze via ANOVA with Tukey’s post hoc test .

Q. How can theoretical frameworks (e.g., QSAR or enzyme inhibition models) contextualize findings for broader pharmacological applications?

  • Methodology : Link experimental data to computational models like:

  • QSAR : Use Molinspiration or SwissADME to predict logP, bioavailability, and toxicity.
  • Molecular Dynamics : Simulate binding stability in cytochrome P450 (CYP3A4) using GROMACS .

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